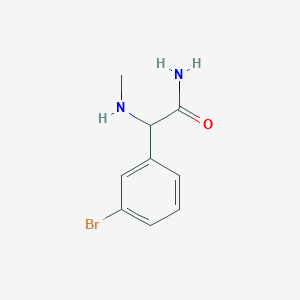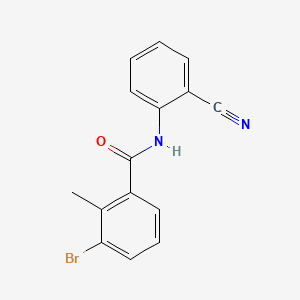
2-(3-Bromophenyl)-2-(methylamino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromophenyl)-2-(methylamino)acetamide, also known as 2-BMA, is a compound that is widely used in scientific research. It has applications in various areas, including biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Conformational Analysis and Spectroscopy
Studies on compounds analogous to paracetamol, such as 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, have focused on their electronic properties and vibrational mode couplings. These investigations reveal insights into the conformational stability and electronic interactions of bromophenyl acetamides, which are crucial for designing drugs with optimized efficacy and reduced side effects. The research demonstrates the importance of understanding the stereochemical preferences of such compounds, which can significantly influence their biological activity and interaction with biological macromolecules (R. Viana et al., 2017).
Anticonvulsant Properties
Research into 2-acetamido-N-benzyl-2-(methoxyamino)acetamides highlights their potential as anticonvulsant agents. These studies suggest that certain structural features, such as the arrangement of amide groups and the presence of halogen atoms, may be key to their activity. The understanding of these molecular features could be applied to the development of new therapeutic agents for epilepsy and related neurological conditions (A. Camerman et al., 2005).
Antitumor Activity
Nicotinamide derivatives synthesized through reactions with bromo analogues have shown considerable in vitro antitumor properties. This research underlines the significance of bromophenyl compounds in developing chemotherapeutic agents. By studying the cytotoxic effects of these compounds across various cancer cell lines, scientists can identify promising leads for cancer treatment (A. S. Girgis et al., 2006).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of phenyl acetamide derivatives illustrates the potential of bromophenyl compounds in facilitating the development of antimicrobial agents. These methodologies offer rapid and efficient routes to new compounds that could combat microbial resistance, highlighting the importance of innovative synthetic approaches in drug discovery (Mohamed Ghazzali et al., 2012).
Green Chemistry in Drug Discovery
The synthesis of paracetamol analogues using green chemistry principles emphasizes the environmental benefits of sustainable approaches in the development of analgesic and antipyretic agents. This research showcases the application of bromophenyl acetamides in designing safer and more eco-friendly synthetic routes for pharmaceuticals, contributing to the reduction of hazardous waste in drug synthesis (Y. Dathu Reddy et al., 2014).
Propriétés
IUPAC Name |
2-(3-bromophenyl)-2-(methylamino)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-12-8(9(11)13)6-3-2-4-7(10)5-6/h2-5,8,12H,1H3,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIDBXQVSDIOBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC(=CC=C1)Br)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

(3,3,3-trifluoropropyl)amine](/img/structure/B1528510.png)

![8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B1528512.png)





![1-(2-methoxyethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1528525.png)
![3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid](/img/structure/B1528526.png)
![2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol](/img/structure/B1528527.png)

![[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B1528532.png)
